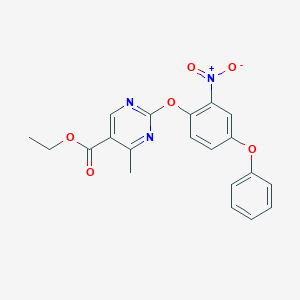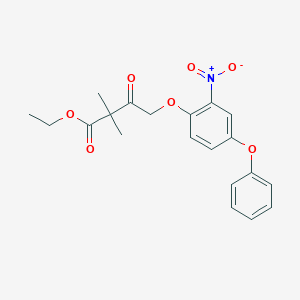![molecular formula C22H22N4O5 B7433379 Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate](/img/structure/B7433379.png)
Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate is a chemical compound that belongs to the class of pyrimidine derivatives. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing it from carrying out its catalytic function. This results in a reduction in the activity of the enzyme, which in turn affects the physiological process in which the enzyme is involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate have been extensively studied. The compound has been found to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. It has also been shown to have inhibitory effects on platelet aggregation and smooth muscle cell proliferation. These effects are attributed to the compound's ability to inhibit specific enzymes that play crucial roles in these physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate in lab experiments include its high potency and selectivity for specific enzymes. The compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, the limitations of using the compound include its high cost and limited availability. The synthesis method is complex and requires specialized equipment and expertise, which may limit its use in some labs.
Future Directions
There are several future directions for the research on Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate. One direction is to investigate its potential therapeutic applications in the treatment of various diseases, including cancer and inflammation. Another direction is to explore its potential as a tool for studying specific physiological processes, such as cell signaling and metabolism. Additionally, further optimization of the synthesis method may lead to the development of more efficient and cost-effective ways of producing the compound.
Synthesis Methods
The synthesis of Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate involves a multi-step process. The starting materials for the synthesis are 2-methyl-6-(3-aminophenoxy)pyrimidin-4-amine and ethyl 3-bromoacrylate. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired compound. The synthesis method has been optimized to achieve a high yield of the product and has been reported in several research articles.
Scientific Research Applications
Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate has been extensively studied for its potential applications in scientific research. The compound has been found to have inhibitory effects on certain enzymes, including tyrosine kinase and phosphodiesterase. These enzymes play crucial roles in various physiological processes, including cell signaling and metabolism. Therefore, the compound has been investigated for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-3-30-22(27)12-7-17-14-21(24-15(2)23-17)25-16-5-4-6-20(13-16)31-19-10-8-18(9-11-19)26(28)29/h4-6,8-11,13-14H,3,7,12H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTNBYWDNCWUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=NC(=N1)C)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)

![[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate](/img/structure/B7433330.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(6-piperidin-1-ylpyridin-3-yl)acetamide](/img/structure/B7433349.png)
![4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433356.png)


![Ethyl 4-[2-(3-nitrophenoxy)ethoxy]quinoline-3-carboxylate](/img/structure/B7433366.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]-4-methyl-5-nitrobenzenesulfonamide](/img/structure/B7433371.png)
![methyl (2R,4R)-1-[4-(2,3-dichlorophenoxy)benzoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7433394.png)
![N-[2-cyclopropyl-2-[(5-fluoropyrazin-2-yl)amino]ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B7433395.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7433406.png)